![molecular formula C13H10N2OS B2576423 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile CAS No. 477711-93-6](/img/structure/B2576423.png)

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

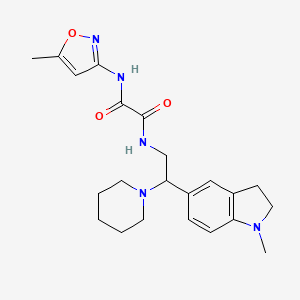

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile, also known as 3-(4-methylbenzenesulfinyl)pyridine-4-carbonitrile, is an organic compound . It has a molecular formula of C13H10N2OS and a molecular weight of 242.3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a sulfinyl group (SO) and a methylphenyl group .Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H10N2OS, and its molecular weight is 242.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Reactions of Aza-Phospha Cycloheptadienes :

- The compound is used in the synthesis of 1-aza 2-phospha cyclohepta 4,6 dienes through reactions with phosphol 3 enes oxides or sulfides anions (Eberhard, Lampin, & Mathey, 1973).

Mannich-Type Reactions for Synthesizing TosMIC Analogs :

- It functions as a precursor in Mannich-type reactions to synthesize sulfonyl formamides and corresponding sulfonylmethyl isonitriles (Lujan-Montelongo, Estevez, & Fleming, 2015).

Oxidation and Ring Cleavage in Sulfur Chemistry :

- The compound has been utilized in studies involving the oxidation of cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol, leading to various sulfur-oxidized species (Sousa & Artaud, 2008).

Stereoselective Oxirane Formation :

- It is involved in the stereoselective formation of oxiranes, demonstrating its utility in organic synthesis (Bravo et al., 1994).

Synthesis of Chiral Tri- and Pentamethinium Streptocyanine Dyes :

- The compound has been used in the synthesis of new chiral tri- and pentamethinium streptocyanine dyes, indicating its importance in the field of dye chemistry (Reichardt, Erfurt, Harms, & Schäfer, 2002).

Functionalized Sulfonamides via Multicomponent Reaction :

- Its derivatives participate in reactions leading to functionalized sulfonamides, highlighting its role in developing novel compounds (Alizadeh, Rostamnia, & Esmaili, 2007).

Synthesis of Optically Pure Cyclopropanes :

- The compound is used in synthesizing optically pure cyclopropanes, essential in stereochemistry (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

Study of Conjugative Effects in Chemistry :

- Research on the conjugative effects of thia, sulfinyl, and sulfonyl groups on the dissociation of p-substituted phenols indicates its potential in understanding molecular interactions (Ōae, Yoshihara, & Tagaki, 1967).

Synthesis of Sulfanyl- and Sulfinyl-Indoles :

- The compound is used in the synthesis of sulfanyl- and sulfinyl-indoles, demonstrating its versatility in organic synthesis (Kobayashi, Kobayashi, & Ezaki, 2013).

Properties

IUPAC Name |

3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYNIVXGBRFGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)

![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2576362.png)

![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)